Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate
Description
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate is a benzoate ester derivative featuring a 2-amino-4-(trifluoromethyl)phenoxy substituent at the meta position. The trifluoromethyl (-CF₃) group confers enhanced electronegativity and metabolic stability, making such compounds relevant in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(8-12(13)19)15(16,17)18/h2-8H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZXGBDCSESHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino group.
Scientific Research Applications
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations
Triazine-Based Derivatives
- Target vs. & 2: The triazine-containing analogs in and exhibit higher molecular weights (502.48 and 458.43 g/mol) due to their triazine cores and additional substituents. These compounds are synthesized via stepwise nucleophilic substitutions, requiring precise temperature control (-35°C to 40°C) and chromatography for purification .
- Melting Points : The triazine-based benzoic acid derivative () has a significantly higher melting point (217.5–220°C) compared to the ester analog in (79–82°C), highlighting the impact of carboxylic acid groups on crystallinity .
Agrochemical Derivatives
- Sulfonylurea and Pyrimidinyloxy Analogs: Triflusulfuron methyl ester () and pyriminobac-methyl () are commercial herbicides with sulfonylurea and pyrimidinyloxy groups, respectively. However, the absence of a sulfonylurea group in the target may alter binding affinity or selectivity .
Trifluoromethyl Positioning
- Para vs. Meta Substitution: Methyl 4-(trifluoromethyl)benzoate () places the -CF₃ group at the para position, whereas the target compound has it at the meta position of the phenoxy ring. This positional difference could influence electronic effects (e.g., electron-withdrawing strength) and steric interactions in biological systems .
Biological Activity
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate, a compound characterized by its unique trifluoromethyl group, has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₂F₃NO₃
CAS Number: 946682-72-0
Molecular Weight: 345.25 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, stability, and bioavailability, making it a valuable candidate for drug development and other applications .
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Starting with 4-(trifluoromethyl)phenol, a nitro group is introduced.
- Reduction : The nitro group is reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
- Esterification : The resulting amino compound is reacted with methyl 3-bromobenzoate in the presence of a base like potassium carbonate to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines while sparing healthy cells. For instance, a study highlighted its effectiveness against tumorigenic murine liver cell lines, where it inhibited growth at concentrations as low as 10 µM without affecting non-tumorigenic cells .
Anti-inflammatory Effects
The compound has also been studied for its role as a prostaglandin E2 receptor antagonist, suggesting potential therapeutic applications in modulating inflammatory responses. This receptor antagonism may provide insights into developing treatments for inflammatory diseases.
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group facilitates membrane penetration, allowing the compound to reach intracellular targets effectively. It may modulate enzyme or receptor activity, leading to observed biological effects such as apoptosis in cancer cells and inhibition of inflammatory pathways .
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on various cancer cell lines. The results showed that at concentrations of 10 µM, the compound effectively inhibited cell growth in tumorigenic cells while exhibiting minimal toxicity to normal cells. This selectivity suggests its potential as a targeted cancer therapy .
Case Study 2: Inflammatory Response Modulation
In another research project, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings indicated that this compound acted as an antagonist at prostaglandin E2 receptors, leading to a reduction in inflammatory markers in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate | Moderate anticancer activity | Enzyme inhibition |
| Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate | Significant acaricide properties | Receptor antagonism |
| This compound | High anticancer and anti-inflammatory activity | Membrane penetration and receptor modulation |
Q & A
Q. What are the most reliable synthetic routes for Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate, and how can reaction conditions be optimized?
The compound is synthesized via coupling reactions (e.g., Buchwald-Hartwig amination) or esterification of benzoic acid derivatives. Key steps include:
- Esterification : Reacting 3-hydroxybenzoic acid derivatives with methanol under acidic catalysis, ensuring complete conversion by monitoring via thin-layer chromatography (TLC) .
- Coupling reactions : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to couple 2-amino-4-(trifluoromethyl)phenol with methyl 3-bromobenzoate. Optimizing temperature (80–100°C) and reaction time (12–24 hrs) improves yields .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (95:5 to 80:20) isolates the product, confirmed by ¹H NMR (e.g., δ 3.76 ppm for methyl ester protons) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic analysis : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR) and ester linkages. Mass spectrometry (HRMS) confirms molecular weight .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>95% required for biological studies) .
- Elemental analysis : Matches calculated vs. observed C, H, N, and F percentages to rule out impurities .
Advanced Research Questions
Q. What strategies address conflicting data in structure-activity relationship (SAR) studies involving analogs of this compound?
Divergent SAR results often arise from substituent effects. For example:
- Trifluoromethyl position : Moving the -CF₃ group from the 4- to 5-position on the phenyl ring reduces enzyme inhibition by ~40%, likely due to steric hindrance .
- Amino group modification : Acetylation of the 2-amino group abolishes receptor binding, highlighting its role in hydrogen bonding .
| Substituent | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 2-NH₂, 4-CF₃ (parent) | 12 nM | H-bond with enzyme active site |
| 2-NHAc, 4-CF₃ | >1 µM | Loss of H-bonding capability |
| 2-NH₂, 5-CF₃ | 320 nM | Steric clash with hydrophobic pocket |
Methodological approach : Use crystallography (e.g., X-ray co-crystallization) or molecular docking to validate hypothesized interactions .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- In vitro assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .
- Cellular uptake studies : Use radiolabeled (³H or ¹⁴C) analogs to quantify membrane permeability, correlating with lipophilicity (logP) calculated via HPLC .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream protein targets after compound treatment .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low due to high polarity), and CYP450 metabolism .
- Molecular dynamics (MD) simulations : Simulate binding stability in enzyme active sites over 100 ns trajectories to prioritize analogs with prolonged residence times .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility and stability profiles?
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from:
- pH-dependent ionization : The carboxylic acid ester hydrolyzes slowly in aqueous buffers (pH >7), altering solubility. Use freshly prepared solutions and monitor degradation via UV-Vis .
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility. Characterize solid-state forms via powder X-ray diffraction (PXRD) .
Experimental Design Considerations
Q. What controls are critical in biological assays to ensure reproducibility?
- Negative controls : Use DMSO vehicle (≤0.1% v/v) to rule out solvent effects on cell viability .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Counter-screens : Test against related enzymes (e.g., PKA if targeting PKC) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
